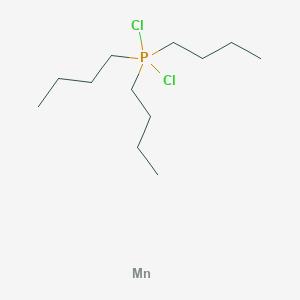
Hydrazinecarbothioyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarbothioyl cyanide is an organic compound that contains both hydrazine and cyanide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydrazinecarbothioyl cyanide can be synthesized through the reaction of hydrazine with carbon disulfide, followed by the addition of cyanogen chloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where hydrazine and carbon disulfide are reacted under specific temperature and pressure conditions. The resulting intermediate is then treated with cyanogen chloride to produce the final compound. The process is carefully monitored to maintain safety and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions where the cyanide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Hydrazine derivatives.
Substitution: Compounds with substituted functional groups replacing the cyanide group.
Applications De Recherche Scientifique
Hydrazinecarbothioyl cyanide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of hydrazinecarbothioyl cyanide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The cyanide group can interfere with cellular respiration by inhibiting cytochrome c oxidase, while the hydrazine moiety can interact with other cellular components.
Comparaison Avec Des Composés Similaires
Hydrazinecarbothioyl cyanide can be compared with other similar compounds such as:
Hydrazinecarbothioamide: Similar structure but lacks the cyanide group.
Cyanohydrazine: Contains both hydrazine and cyanide groups but differs in the arrangement of atoms.
Thiosemicarbazide: Contains a thioamide group instead of the cyanide group.
Uniqueness: this compound is unique due to the presence of both hydrazine and cyanide functional groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
80229-03-4 |
|---|---|
Formule moléculaire |
C2H3N3S |
Poids moléculaire |
101.13 g/mol |
Nom IUPAC |
cyanomethanethiohydrazide |
InChI |
InChI=1S/C2H3N3S/c3-1-2(6)5-4/h4H2,(H,5,6) |
Clé InChI |
CJYJHQBVVNAQRF-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C(=S)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride](/img/structure/B14422821.png)







![4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline](/img/structure/B14422871.png)



